Sirtuin 2 (Sirt2) Inhibition: Class-Level Scaffold Potency Informs Selection for Epigenetic Probe Development
While direct head-to-head data for CAS 1324189-32-3 against a named analog is absent from the public domain, the 1,2,4-oxadiazole-based scaffold containing a bulky N-arylalkyl azetidine group has been confirmed as a potent inhibitor of human Sirt2 deacetylase. In the foundational structure-activity study by Colcerasa et al. (2024), optimized 1,2,4-oxadiazole analogs achieved Sirt2 IC50 values in the sub-micromolar range (e.g., compound 33: IC50 = 0.38 µM) and inhibited prostate cancer cell (PC3) migration at 10 µM [1]. The target compound, possessing the specific 3-methyl oxadiazole and N-naphthalen-1-ylmethyl azetidine substitution pattern, represents a close structural isostere of the reported active analogs. This allows researchers to probe the steric and electronic contributions of the naphthyl group to target engagement—a hypothesis that cannot be tested with simpler 3-aryl or 3-alkyl oxadiazole analogs lacking the azetidine spacer [1]. Until explicit comparative data are generated, the compound’s value lies in its unique topological fingerprint within the SAR landscape.
| Evidence Dimension | Human Sirt2 deacetylase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature as of 2026. |
| Comparator Or Baseline | Optimized 1,2,4-oxadiazole azetidine analog (compound 33): IC50 = 0.38 µM against hSirt2 |
| Quantified Difference | Cannot be quantified; target compound anticipated to occupy similar potency range based on SAR trends. |
| Conditions | In vitro fluorescence-based deacetylation assay using recombinant human Sirt2; PC3 cell migration assay at 10 µM compound concentration. |
Why This Matters
For procurement decisions in Sirt2-targeted drug discovery, this compound serves as a structurally distinct probe to test the steric tolerance of the Sirt2 active site for a naphthalene substituent, complementing existing phenyl- or cyclopropyl-substituted series.
- [1] Colcerasa, A. et al. Structure-Activity Studies of 1,2,4-Oxadiazoles for the Inhibition of the NAD+-Dependent Lysine Deacylase Sirtuin 2. J. Med. Chem. 2024, 67 (12), 10076-10095. View Source
